4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole
Description
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole is a substituted oxazole derivative characterized by a chloromethyl group at position 4 and a methoxymethyl group at position 5. The oxazole core, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution or cross-coupling reactions, while the methoxymethyl (-CH₂OCH₃) substituent introduces electron-donating effects, modulating the compound’s polarity and solubility. This combination of substituents makes the compound versatile for pharmaceutical and agrochemical applications, particularly as a building block for synthesizing bioactive molecules .
Properties
Molecular Formula |
C6H8ClNO2 |
|---|---|
Molecular Weight |
161.58 g/mol |
IUPAC Name |
4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO2/c1-9-3-6-5(2-7)8-4-10-6/h4H,2-3H2,1H3 |
InChI Key |
BSDDMGIIEBAFTA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CO1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Substituted Amides and α-Haloketones
A closely related method involves the synthesis of 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole, which shares the chloromethyl substitution at the 4-position and a methoxy-substituted aromatic ring at the 2-position. This method can be adapted for preparing this compound by selecting appropriate starting materials.
- Reaction: 4-Methoxybenzamide reacts with 1,3-dichloroacetone in refluxing xylene with continuous removal of water (Dean-Stark apparatus) over 48 hours.
- Conditions: Heating under reflux in xylene for 48 hours, with incremental addition of 1,3-dichloroacetone to drive the reaction.
- Yield: High yield of 95% reported.
- Purification: Crystallization from isopropanol/water mixture.
- Characterization: Melting point 80-82 °C; ^1H-NMR signals consistent with chloromethyl and methoxy groups.
This route demonstrates the feasibility of forming chloromethyl-substituted oxazoles via condensation and cyclodehydration of amides and α-haloketones.
Preparation via Chlorination of Hydroxymethyl-Substituted Oxazoles
Another approach involves converting a hydroxymethyl-substituted oxazole into the chloromethyl derivative using chlorinating agents such as thionyl chloride.
- Starting material: 5-(hydroxymethyl)-1,3-oxazole derivative.
- Reagents and conditions: Thionyl chloride (SOCl2) in a solvent mixture of dichloromethane and hexane at 0 °C to reflux for 3 hours under inert atmosphere.
- Workup: Neutralization with saturated sodium bicarbonate, extraction with ether, drying over sodium sulfate, and concentration under reduced pressure.
- Yield: Approximately 81% reported for related oxazole chloromethylation.
- Characterization: ^1H-NMR shows characteristic signals for chloromethyl protons and oxazole ring protons.
This method is applicable for introducing the chloromethyl group at the 4-position after ring formation and can be combined with prior methoxymethylation at the 5-position.
Methoxymethylation at the 5-Position
The introduction of the methoxymethyl group (-CH2OCH3) at the 5-position can be achieved by alkylation of the corresponding hydroxymethyl intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Typical conditions: Treatment of 5-(hydroxymethyl)-1,3-oxazole with methyl iodide in the presence of a base like potassium carbonate in an aprotic solvent.
- Alternative: Use of sodium hydride to deprotonate the hydroxymethyl group followed by methylation.
- Purification: Column chromatography or crystallization.
- Yield: Generally good yields (>80%) reported in related oxazole derivatives.
This step can be performed either before or after chlorination at the 4-position depending on the stability of intermediates.
Representative Reaction Scheme and Data Table
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Methoxybenzamide + 1,3-dichloroacetone | Reflux in xylene, 48 h, Dean-Stark trap | 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole | 95 | Cyclization with water removal |
| 2 | 5-(Hydroxymethyl)-1,3-oxazole | Thionyl chloride, DCM/hexane, 0 °C to reflux, 3 h | 5-(Chloromethyl)-1,3-oxazole | 81 | Chlorination of hydroxymethyl group |
| 3 | 5-(Hydroxymethyl)-1,3-oxazole | Methyl iodide, K2CO3, aprotic solvent | 5-(Methoxymethyl)-1,3-oxazole | >80 | Alkylation to introduce methoxymethyl group |
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic singlets for chloromethyl protons (~4.6-4.7 ppm) and methoxymethyl protons (~3.3-3.8 ppm) in ^1H-NMR.
- Melting Points: Around 80-82 °C for chloromethyl-substituted oxazoles.
- Purity: Typically >95% by chromatographic methods.
- Mass Spectrometry: Molecular ion peaks consistent with molecular formula C6H8ClNO2 (for this compound).
Summary and Recommendations
The preparation of This compound can be effectively achieved by:
- Stepwise synthesis starting from substituted amides and α-haloketones to form the oxazole ring with chloromethyl substitution.
- Chlorination of hydroxymethyl oxazole intermediates using thionyl chloride to introduce the chloromethyl group.
- Alkylation of hydroxymethyl groups with methylating agents to install the methoxymethyl substituent.
These methods have been validated in related oxazole systems with high yields and reproducibility. The choice of synthetic route depends on available starting materials and desired scale. Purification by crystallization and chromatography ensures high purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of oxazole carboxylic acids or aldehydes.
Reduction: Formation of saturated oxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally analogous oxazole derivatives is provided below, focusing on substituent positions, synthetic routes, physicochemical properties, and biological activities.
Structural and Substituent Variations
Physicochemical Properties
- Reactivity : The chloromethyl group in the target compound undergoes nucleophilic substitution more readily than methyl or aryl-substituted analogs due to the electron-withdrawing effect of Cl .
- Solubility : The methoxymethyl group enhances water solubility compared to purely aromatic derivatives (e.g., 4-chlorophenyl-substituted oxazoles) .
- Stability : Difluoromethyl-substituted analogs exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .
Key Research Findings
Synthetic Challenges : The methoxymethyl group at C5 complicates regioselectivity during cyclization, necessitating optimized catalysts (e.g., ZnCl₂) .
Q & A
Q. What are the standard synthetic routes for 4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole, and what key reagents are involved?
The synthesis typically involves cyclization of precursors such as substituted aldehydes or oxazole derivatives. A common method employs chloromethylation agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., ZnI₂) to introduce the chloromethyl group . For methoxymethyl group incorporation, alkoxides or methanol under controlled pH are used. Key reagents include POCl₃ for cyclization and DMSO/acetonitrile as polar aprotic solvents to stabilize intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
Critical techniques include:
- NMR : To resolve substituent positions (e.g., chloromethyl at C4 vs. methoxymethyl at C5) and confirm stereochemistry.
- IR Spectroscopy : Identifies functional groups (C-Cl stretch at ~600 cm⁻¹, C-O-C oxazole ring at ~1250 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at 190.63 g/mol) and fragmentation patterns .
Q. How can nucleophilic substitution reactions at the chloromethyl group be systematically studied?
Use polar aprotic solvents (e.g., DMSO) to stabilize transition states. Common nucleophiles include amines, thiols, or alkoxides. Monitor reaction progress via TLC or HPLC, and optimize temperature (60–80°C) to balance reactivity and byproduct formation. Post-reaction, purify products via column chromatography .
Q. What biological assays are suitable for preliminary evaluation of its bioactivity?
- Enzyme Inhibition Assays : Test interactions with serine hydrolases or cytochrome P450 isoforms.
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in chloromethylation?
- Catalyst Screening : Compare ZnI₂, FeCl₃, and AlCl₃ for Lewis acid efficacy.
- Solvent Optimization : Test dichloromethane vs. acetonitrile for dielectric constant effects.
- Kinetic Analysis : Use in situ FTIR to track intermediate formation rates. Green chemistry principles (e.g., solvent recycling) can enhance scalability .
Q. What strategies address contradictory NMR data for regioisomeric impurities?
Q. How can computational tools predict retrosynthetic pathways for derivative synthesis?
- AI-Driven Platforms : Use Template_relevance models (e.g., Reaxys, Pistachio) to prioritize one-step routes.
- DFT Calculations : Evaluate activation energies for proposed mechanisms (e.g., SN2 vs. radical pathways for chloromethyl substitution) .
Q. What mechanistic insights explain unexpected oxidation products during stability studies?
- Radical Trapping Experiments : Add TEMPO to confirm radical intermediates in autoxidation.
- LC-MS/MS : Identify degradation products (e.g., oxazole ring-opened aldehydes).
- pH-Dependent Studies : Oxazole rings are prone to hydrolysis under acidic conditions (pH < 3) .
Q. How can molecular docking elucidate its interaction with biological targets?
Q. What analytical workflows resolve discrepancies in mass spectrometry data?
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₈H₁₀ClNO₂ vs. C₉H₁₂ClNO₂).
- Isotopic Pattern Analysis : Differentiate chlorine (M+2 peak) from bromine (M+2/M+4).
- Tandem MS/MS : Compare fragmentation pathways with synthetic standards .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Chloromethylation | ZnI₂, CH₂Cl₂, 60°C | 78 | 98.5 | |
| Cyclization | POCl₃, DMF, reflux | 65 | 95.2 | |
| Microwave-Assisted | NH₄OAc, EtOH, 300W, 5 min | 82 | 97.8 |
Q. Table 2. Key NMR Assignments
| Proton (δ, ppm) | Carbon (δ, ppm) | Assignment |
|---|---|---|
| 4.21 (s, 2H) | 45.8 | CH₂Cl |
| 3.45 (s, 3H) | 56.1 | OCH₃ |
| 6.88 (s, 1H) | 142.3 | Oxazole C2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
